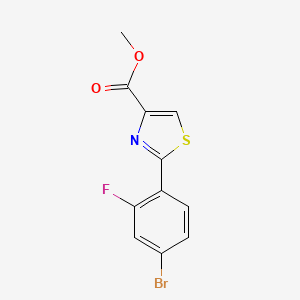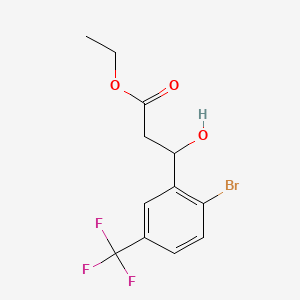
2,2'-Bis(diisopropylphosphino)-1,1'-binaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2,2’-Bis(diisopropylphosphino)-1,1’-binaphthalene is a chiral diphosphine ligand widely used in asymmetric catalysis. Its unique structure, featuring two diisopropylphosphino groups attached to a binaphthalene backbone, allows it to effectively coordinate with transition metals, making it a valuable tool in various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2,2’-Bis(diisopropylphosphino)-1,1’-binaphthalene typically involves the following steps:
Starting Material: The synthesis begins with (S)-1,1’-binaphthalene-2,2’-diol.
Phosphination: The diol is reacted with diisopropylphosphine in the presence of a base such as sodium hydride or potassium tert-butoxide. This reaction is usually carried out in an inert atmosphere to prevent oxidation.
Purification: The crude product is purified using techniques such as column chromatography to obtain the desired (S)-2,2’-Bis(diisopropylphosphino)-1,1’-binaphthalene.
Industrial Production Methods
In an industrial setting, the production of (S)-2,2’-Bis(diisopropylphosphino)-1,1’-binaphthalene may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques such as recrystallization or high-performance liquid chromatography (HPLC) are employed to ensure the final product meets stringent quality standards.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2,2’-Bis(diisopropylphosphino)-1,1’-binaphthalene undergoes various types of chemical reactions, including:
Coordination Reactions: It forms stable complexes with transition metals such as palladium, platinum, and rhodium.
Oxidation: The phosphine groups can be oxidized to phosphine oxides under oxidative conditions.
Substitution: The ligand can participate in substitution reactions where the diisopropylphosphino groups are replaced by other functional groups.
Common Reagents and Conditions
Coordination Reactions: Typically involve metal precursors such as metal halides or metal acetates in solvents like dichloromethane or toluene.
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
Coordination Complexes: Metal-ligand complexes that are often used as catalysts in various asymmetric transformations.
Phosphine Oxides: Formed during oxidation reactions.
Substituted Phosphines: Resulting from substitution reactions.
Applications De Recherche Scientifique
(S)-2,2’-Bis(diisopropylphosphino)-1,1’-binaphthalene has a wide range of applications in scientific research:
Chemistry: It is extensively used as a ligand in asymmetric catalysis, facilitating enantioselective reactions such as hydrogenation, hydroformylation, and cross-coupling reactions.
Biology: The metal complexes formed with this ligand are investigated for their potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the synthesis of chiral pharmaceuticals.
Industry: It is employed in the production of fine chemicals and pharmaceuticals, where enantioselectivity is crucial.
Mécanisme D'action
The mechanism by which (S)-2,2’-Bis(diisopropylphosphino)-1,1’-binaphthalene exerts its effects involves the formation of stable metal-ligand complexes. These complexes act as catalysts, facilitating various chemical transformations by providing a chiral environment that promotes enantioselectivity. The ligand’s diisopropylphosphino groups coordinate with the metal center, stabilizing the transition state and lowering the activation energy of the reaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Bis(diisopropylphosphino)ethane: Another diphosphine ligand with similar coordination properties but a different backbone structure.
1,1’-Bis(diisopropylphosphino)ferrocene: A ferrocene-based ligand with comparable steric and electronic properties.
Uniqueness
(S)-2,2’-Bis(diisopropylphosphino)-1,1’-binaphthalene is unique due to its binaphthalene backbone, which imparts significant rigidity and chirality to the ligand. This structural feature enhances its ability to induce high enantioselectivity in catalytic reactions, making it a preferred choice for many asymmetric transformations.
Propriétés
Formule moléculaire |
C32H40P2 |
|---|---|
Poids moléculaire |
486.6 g/mol |
Nom IUPAC |
[1-[2-di(propan-2-yl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-di(propan-2-yl)phosphane |
InChI |
InChI=1S/C32H40P2/c1-21(2)33(22(3)4)29-19-17-25-13-9-11-15-27(25)31(29)32-28-16-12-10-14-26(28)18-20-30(32)34(23(5)6)24(7)8/h9-24H,1-8H3 |
Clé InChI |
KEPURSCUAKNLNV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)P(C1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)P(C(C)C)C(C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-[(Tetrahydro-2H-pyran-2-yl)oxy]dihydrofuran-2(3H)-one](/img/structure/B13663995.png)


![1'-tert-Butyl 6-ethyl 4-fluoro-2-oxospiro[indoline-3,4'-piperidine]-1',6-dicarboxylate](/img/structure/B13664027.png)

![5'-Chloro-2'-oxospiro[cyclopropane-1,3'-indoline]-7'-carboxylic Acid](/img/structure/B13664041.png)

![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole-2-carbonitrile](/img/structure/B13664045.png)

